molecular formula C8H4N2S B3057915 Thieno[2,3-b]pyridine-6-carbonitrile CAS No. 86344-86-7

Thieno[2,3-b]pyridine-6-carbonitrile

Cat. No. B3057915
CAS RN: 86344-86-7
M. Wt: 160.2 g/mol
InChI Key: KTSOZLHVFLYDNN-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .


Synthesis Analysis

There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from compounds through 3-cyanopyridine-2-thiolate intermediate .


Molecular Structure Analysis

The molecular weight of Thieno[2,3-b]pyridine-2-carbonitrile is 160.2 . The InChI code for this compound is 1S/C8H4N2S/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H .


Chemical Reactions Analysis

There are several reactions involving Thieno[2,3-b]pyridine-6-carbonitrile. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyridine-2-carbonitrile is a solid compound that should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Thieno[2,3-b]pyridine-6-carbonitrile and its derivatives have been extensively studied for their synthesis and chemical properties. Abdelriheem, Ahmad, and Abdelhamid (2015) synthesized several thieno[2,3-b]pyridine derivatives and characterized them through elemental analysis, spectral data, and alternative synthesis methods (Abdelriheem, Ahmad, & Abdelhamid, 2015). Similarly, Tumey et al. (2008) reported a new synthesis method for thieno[2,3-b]pyridine-5-carbonitriles, highlighting their ease of transformation into key intermediates for various kinase inhibitors (Tumey et al., 2008).

Crystallographic Studies

Crystallographic studies have been conducted to understand the structural properties of thieno[2,3-b]pyridine derivatives. Klemm, Weakley, and Yoon (1999) provided detailed X-ray crystallographic data for various thienopyridine derivatives, offering insights into their planar ring systems and bond lengths (Klemm, Weakley, & Yoon, 1999).

Antimicrobial and Anticancer Applications

Some studies have explored the antimicrobial and anticancer potential of thieno[2,3-b]pyridine-6-carbonitrile derivatives. Elansary et al. (2012) synthesized novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and evaluated their anticancer activity against human breast adenocarcinoma and colon carcinoma cell lines (Elansary et al., 2012). Furthermore, Al-Omran, El-Khair, and Mohareb (2002) synthesized benzotriazole derivatives of thieno[2,3-b]pyridine-5-carbonitrile and tested them for antimicrobial and antifungal activities (Al-Omran, El-Khair, & Mohareb, 2002).

Kinase Inhibitory Activity

The potential of thieno[2,3-b]pyridine-6-carbonitrile in kinase inhibitory activity has also been investigated. Boschelli et al. (2008) studied the inhibitory activity of thieno[2,3-b]pyridine-5-carbonitrile derivatives on PKCtheta, a protein kinase, identifying compounds with significant inhibitory potential (Boschelli et al., 2008).

Mechanism of Action

While the exact mechanism of action for Thieno[2,3-b]pyridine-6-carbonitrile is not specified, thieno[2,3-b]pyridines have been reported to exhibit a range of pharmacological effects, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Safety and Hazards

The safety data sheet for Thieno[2,3-b]pyridine-2-carbonitrile indicates that it has the GHS07 signal word “Warning”. The hazard statements include H302+H312+H332;H315;H319;H335, and the precautionary statements include P280;P301+P312;P362+P364 .

properties

IUPAC Name

thieno[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSOZLHVFLYDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511606
Record name Thieno[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86344-86-7
Record name Thieno[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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